1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)-
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Overview
Description
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- is a complex organic compound that belongs to the class of phthalazinones This compound is characterized by the presence of a phthalazinone core structure with a 4-chlorobenzoyl group attached via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: This can be achieved by cyclization reactions involving phthalic anhydride and hydrazine.
Introduction of the Ethenyl Group: This step involves the reaction of the phthalazinone core with an appropriate ethenylating agent under controlled conditions.
Attachment of the 4-Chlorobenzoyl Group: The final step involves the acylation of the ethenylated phthalazinone with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction may produce phthalazinone alcohols.
Scientific Research Applications
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: The parent compound with a simpler structure.
4-Chlorobenzoyl Phthalazinone: A derivative with a similar functional group.
Ethenyl Phthalazinone: Another derivative with an ethenyl linkage.
Uniqueness
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- is unique due to the combination of the phthalazinone core, ethenyl linkage, and 4-chlorobenzoyl group
Properties
CAS No. |
108664-36-4 |
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Molecular Formula |
C17H11ClN2O2 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]phthalazin-1-one |
InChI |
InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-14(18)9-7-12)20-17(22)15-5-3-2-4-13(15)10-19-20/h2-10H,1H2 |
InChI Key |
BKMWKOFGBWEZSP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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